molecular formula C23H27NO6S B5423270 diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B5423270
M. Wt: 445.5 g/mol
InChI Key: MNXZXMMMDCDCSR-JLHYYAGUSA-N
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Description

Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2,4-dicarboxylate with 4-propoxyphenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then treated with diethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Uniqueness

The uniqueness of diethyl 3-methyl-5-{[(2E)-3-(4-propoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[[(E)-3-(4-propoxyphenyl)prop-2-enoyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6S/c1-5-14-30-17-11-8-16(9-12-17)10-13-18(25)24-21-19(22(26)28-6-2)15(4)20(31-21)23(27)29-7-3/h8-13H,5-7,14H2,1-4H3,(H,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXZXMMMDCDCSR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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